N-(3,4-difluorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
Description
This compound features a pyridazine core linked to a 4-methyl-1,3-thiazole ring substituted with a 4-fluorophenyl group. The pyridazine is further connected via a sulfanyl bridge to an acetamide moiety bearing a 3,4-difluorophenyl substituent. Fluorine atoms enhance metabolic stability and binding affinity, while the sulfanyl group may facilitate hydrophobic interactions or hydrogen bonding with biological targets .
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N4OS2/c1-12-21(32-22(26-12)13-2-4-14(23)5-3-13)18-8-9-20(29-28-18)31-11-19(30)27-15-6-7-16(24)17(25)10-15/h2-10H,11H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIKFSBYHAOWSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may include:
Formation of the Thiazole Ring: This can be achieved through the reaction of appropriate starting materials such as 4-fluoroaniline and 2-bromoacetophenone under specific conditions.
Synthesis of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting hydrazine derivatives with suitable diketones or aldehydes.
Coupling Reactions: The thiazole and pyridazine rings are then coupled using reagents like palladium catalysts to form the desired compound.
Introduction of Fluorine Atoms: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation, nitric acid for nitration.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Anti-inflammatory Activity
Research has highlighted the anti-inflammatory potential of compounds similar to G954-0361. In a study focusing on thiazole derivatives, it was found that certain derivatives exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. The IC50 values for these compounds were comparable to established anti-inflammatory drugs such as celecoxib .
Anticancer Properties
G954-0361 has been evaluated for its anticancer activity through screening against various cancer cell lines. A study demonstrated that the compound could inhibit cell proliferation in multicellular spheroids, which are more representative of tumor behavior than traditional monolayer cultures. This suggests that G954-0361 may induce apoptosis or inhibit cell cycle progression in cancer cells .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies of similar compounds have indicated that modifications to the thiazole and pyridazine moieties can significantly enhance biological activity. For instance, the introduction of fluorine atoms has been shown to improve binding affinity to target proteins involved in inflammation and cancer progression .
Case Study 1: Anti-inflammatory Screening
A series of thiazole derivatives were synthesized and screened for their anti-inflammatory properties. Among them, compounds with structural similarities to G954-0361 showed promising results in inhibiting COX enzymes, with some derivatives achieving IC50 values below 0.05 μmol . This highlights the potential of G954-0361 as a lead compound for developing new anti-inflammatory agents.
Case Study 2: Anticancer Efficacy
In a recent study focused on novel anticancer compounds, G954-0361 was included in a drug library screening. The results indicated that this compound significantly reduced viability in several cancer cell lines, suggesting its potential as an anticancer agent . Further investigations are warranted to elucidate the mechanisms underlying its anticancer effects.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function.
Affecting Cellular Pathways: Influencing signaling pathways and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Heterocyclic Cores
The target compound’s pyridazine-thiazole scaffold distinguishes it from analogs with triazole, imidazothiazole, or pyrazole cores:
- Triazole Analogs: N-(3,4-Difluorophenyl)-2-{[4-(4-Methylphenyl)-5-(4-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide (): Replaces the thiazole-pyridazine system with a 1,2,4-triazole ring. The triazole’s rigidity may alter binding modes compared to the thiazole’s flexibility.
Imidazothiazole Analogs :
- Pyrazole Analogs: N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)Amino)Thiazol-4-yl)Phenyl)Acetamide (): Incorporates a pyrazole-thiazole hybrid, offering distinct hydrogen-bonding capabilities due to the pyrazole’s nitrogen atoms.
Substituent Effects
- Fluorine Positioning: The 3,4-difluorophenyl group in the target compound provides steric bulk and electron-withdrawing effects distinct from mono-fluorinated (e.g., 4-fluorophenyl in ) or chlorinated () analogs. Example 83 (): Features a 3-fluoro-4-isopropoxyphenyl group, combining fluorine with a bulky alkoxy substituent, which may enhance selectivity for specific targets.
Sulfanyl Linker Modifications :
Pharmacological and Physical Properties
- Pharmacological Inference: The pyridazine-thiazole system may target kinases or proteases, similar to ’s chromenone derivatives, which exhibit kinase inhibitory activity. Fluorine atoms enhance blood-brain barrier penetration, making the target compound a candidate for CNS-targeted therapies .
Biological Activity
N-(3,4-difluorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide, also known as G954-0361, is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and implications for drug development.
Chemical Structure
The compound has the following molecular formula: C22H15F3N4OS2. Its structural representation can be summarized as:
- SMILES : Cc1c(-c(cc2)nnc2SCC(Nc(cc2)cc(F)c2F)=O)sc(-c(cc2)ccc2F)n1
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of G954-0361 has been evaluated through various studies focusing on its effects on different biological targets.
1. Inhibition of Monoamine Oxidase
Recent studies have highlighted the compound's potential as a selective inhibitor of monoamine oxidase (MAO), particularly MAO-B. Inhibitory assays demonstrated that derivatives related to G954-0361 exhibited significant inhibition with IC50 values in the low micromolar range. For instance, compounds with similar thiazole and pyridazine structures showed IC50 values as low as 0.013 µM for MAO-B inhibition .
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| G954-0361 | TBD | TBD |
| T6 | 0.013 | 120.8 |
| T3 | 0.039 | 107.4 |
These findings suggest that G954-0361 and its analogs may serve as lead candidates for treating neurodegenerative disorders such as Alzheimer’s disease due to their ability to selectively inhibit MAO-B while maintaining lower toxicity profiles compared to other compounds .
2. Cytotoxicity Studies
Cytotoxicity assessments using healthy fibroblast cell lines (L929) indicated that while some derivatives caused significant cell death at higher concentrations, G954-0361 demonstrated a more favorable safety profile. For example, related compounds showed IC50 values indicating substantial cytotoxic effects at concentrations above 50 µM, whereas G954-0361 remained less toxic at equivalent doses .
3. Anticancer Activity
The compound's structure suggests potential anticancer properties, particularly against various cancer cell lines. A study screening a library of compounds identified several thiazole derivatives with promising activity against colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values ranging from 6.2 µM to 43.4 µM . While specific data for G954-0361 is still pending, its structural similarities to active compounds warrant further investigation.
Case Study 1: Neuroprotective Effects
In a recent study focused on neuroprotective agents, derivatives similar to G954-0361 were evaluated for their ability to mitigate oxidative stress in neuronal cells. The results indicated that these compounds could significantly reduce markers of oxidative damage, suggesting a protective role against neurodegeneration .
Case Study 2: Antimicrobial Activity
Another research avenue explored the antimicrobial properties of thiazole-containing compounds akin to G954-0361. The findings revealed moderate antibacterial activity against Gram-positive bacteria and promising antifungal effects comparable to established antifungal agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
